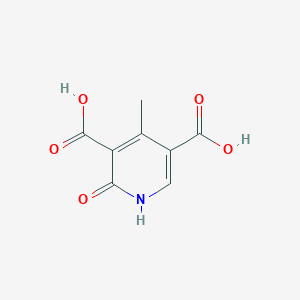

2-Hydroxy-4-methylpyridine-3,5-dicarboxylic acid

Description

2-Hydroxy-4-methylpyridine-3,5-dicarboxylic acid (CAS: 341029-19-4) is a heterocyclic compound with the molecular formula C₈H₇NO₅ and a molecular weight of 197.15 g/mol . Its structure features a pyridine ring substituted with a hydroxyl group at position 2, a methyl group at position 4, and carboxylic acid groups at positions 3 and 3. This unique arrangement of functional groups confers distinct physicochemical properties, making it relevant in coordination chemistry, materials science, and pharmaceutical research.

Properties

IUPAC Name |

4-methyl-2-oxo-1H-pyridine-3,5-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-3-4(7(11)12)2-9-6(10)5(3)8(13)14/h2H,1H3,(H,9,10)(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNXBCAHEWAXPDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC=C1C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-methylpyridine-3,5-dicarboxylic acid typically involves the reaction of pyridine-3,5-dicarboxylic acid with appropriate reagents to introduce the hydroxyl and methyl groups. One common method involves the use of metal catalysts and specific reaction conditions to achieve the desired modifications .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methylpyridine-3,5-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid groups can be reduced to alcohols.

Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxylic acids may produce alcohols .

Scientific Research Applications

Vitamin B Synthesis

One of the primary applications of 2-hydroxy-4-methylpyridine-3,5-dicarboxylic acid is as an intermediate in the synthesis of vitamin B6 (pyridoxal phosphate). The compound serves as a precursor in multi-step processes that convert it into biologically active forms of vitamin B .

Case Study : In a laboratory setup, researchers demonstrated that when this compound was subjected to specific chemical transformations involving reduction and decarboxylation, it yielded vitamin B6 with high efficiency. The study highlighted the importance of optimizing reaction conditions to maximize yield.

Biochemical Research

The compound has been utilized in studies investigating metabolic pathways involving pyridine derivatives. For instance, its role in the catabolism of pyridoxal phosphate has been explored through enzyme assays that identify key metabolic intermediates .

Data Table: Metabolic Pathway Intermediates

| Compound | Role in Pathway |

|---|---|

| Pyridoxal Phosphate | Active form of Vitamin B6 |

| 3-Hydroxy-2-methylpyridine | Intermediate in vitamin metabolism |

| 4-Pyridoxic Acid | Product of pyridoxal metabolism |

Pharmaceutical Development

The compound's structural properties make it a candidate for developing new pharmaceuticals targeting neurological disorders due to its involvement in neurotransmitter synthesis pathways. Research indicates that derivatives may exhibit neuroprotective effects or enhance cognitive function .

Case Study : A recent pharmacological study tested several derivatives of this compound for their ability to inhibit enzymes involved in neurotransmitter degradation. Results showed promising inhibition rates, suggesting potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methylpyridine-3,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its binding to enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound belongs to a broader class of heterocyclic dicarboxylic acids. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Dicarboxylic Acid Derivatives

Physicochemical Properties

- Intramolecular hydrogen bonding between the hydroxyl and adjacent carboxylic acid may further lower its pKa .

- Thermal Stability : Pyridine-based dicarboxylic acids generally exhibit higher thermal stability than furan derivatives (e.g., FDCA decomposes at ~300°C) due to aromatic ring rigidity .

Table 2: Selected Physicochemical Properties

Biological Activity

2-Hydroxy-4-methylpyridine-3,5-dicarboxylic acid, a pyridine derivative, has garnered attention for its diverse biological activities. This compound features a hydroxyl group at position 2 and two carboxylic acid groups at positions 3 and 5, which contribute to its unique chemical properties and potential applications in various fields, including medicinal chemistry and biochemistry.

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit antimicrobial activity. Studies have shown that pyridine derivatives can inhibit the growth of various bacteria and fungi. For instance, a related compound demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Pyridine derivatives have been studied for their anti-inflammatory properties. The hydroxyl substitution in this compound may enhance its ability to modulate inflammatory pathways. In vitro studies suggest that similar compounds can downregulate pro-inflammatory cytokines, indicating potential therapeutic applications in treating inflammatory diseases .

Enzyme Interactions

The compound's ability to interact with enzymes has been a focal point of research. For example, studies on related pyridine derivatives have demonstrated their capacity to act as enzyme inhibitors or activators. The presence of carboxylic groups allows for hydrogen bonding and coordination with active sites of enzymes, potentially affecting their catalytic activity .

Case Study 1: Antimicrobial Activity Assessment

A study evaluating the antimicrobial efficacy of various pyridine derivatives found that this compound exhibited notable activity against Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, suggesting its potential as an antifungal agent .

Case Study 2: Anti-inflammatory Mechanism Exploration

In another study, the anti-inflammatory effects of related compounds were assessed using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated that treatment with these compounds significantly reduced the secretion of TNF-alpha and IL-6 cytokines. This suggests that this compound may similarly modulate inflammatory responses .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Hydroxyl at position 2; two carboxyls | Antimicrobial; anti-inflammatory |

| 3-Hydroxy-4-methylpyridine-2,5-dicarboxylic Acid | Hydroxyl at position 3; two carboxyls | Moderate antimicrobial activity |

| 4-Methylpyridine-2,5-dicarboxylic Acid | Two carboxyls; no hydroxyl | Limited biological activity reported |

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for determining the crystal structure of 2-Hydroxy-4-methylpyridine-3,5-dicarboxylic acid?

- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use the SHELX suite (e.g., SHELXS for structure solution and SHELXL for refinement) to analyze diffraction data. Key parameters include hydrogen bonding networks and torsion angles, which can be validated using programs like PLATON . For derivatives, Hirshfeld surface analysis helps quantify intermolecular interactions (e.g., C–H···O, π–π stacking) .

Q. Which spectroscopic methods are suitable for characterizing functional groups in this compound?

- Methodological Answer:

- FT-IR: Identify hydroxyl (-OH, ~3200–3500 cm⁻¹) and carboxylic acid (-COOH, ~1700 cm⁻¹) stretches. Compare with DFT-calculated vibrational frequencies .

- NMR: Use ¹H NMR to resolve methyl (-CH₃, δ ~2.5 ppm) and aromatic protons. ¹³C NMR confirms carboxyl carbons (δ ~165–175 ppm) .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Q. How can synthetic routes be optimized for derivatives of this compound?

- Methodological Answer: Start with esterification of the carboxylic acid groups (e.g., diethyl ester formation) to improve solubility. Monitor reactions via TLC and purify via column chromatography. For halogenated derivatives (e.g., bromo-substituted), employ Suzuki coupling or nucleophilic substitution, ensuring inert conditions (N₂ atmosphere) .

Advanced Research Questions

Q. How do intermolecular interactions influence crystallographic packing, and what analytical tools are used to study them?

- Methodological Answer: Hydrogen bonds (e.g., O–H···O) and π–π interactions dominate packing. Use Mercury or CrystalExplorer to visualize Hirshfeld surfaces and generate fingerprint plots. For example, in pyridine-dicarboxylate derivatives, C–H···O interactions contribute >30% to crystal cohesion . Pair distribution function (PDF) analysis can resolve amorphous phase interactions .

Q. What computational strategies reconcile discrepancies between experimental and theoretical data (e.g., bond lengths, angles)?

- Methodological Answer: Perform density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) to optimize geometry. Compare computed vs. experimental bond lengths (e.g., C–O: 1.21 Å theoretical vs. 1.23 Å experimental). Use root-mean-square deviation (RMSD) analysis to quantify mismatches .

Q. How can this compound be integrated into metal-organic frameworks (MOFs), and what properties emerge?

- Methodological Answer: React with Zn²⁺ or lanthanides under solvothermal conditions (DMF, 80°C). The dicarboxylate groups act as linkers, forming 2D/3D networks. Characterize via PXRD, BET (surface area >500 m²/g), and proton conductivity measurements (e.g., 10⁻³ S/cm at 80°C) .

Q. What challenges arise in refining high-resolution crystallographic data for this compound?

- Methodological Answer: Twinning or disorder in the methyl or hydroxyl groups complicates refinement. Use SHELXL’s TWIN/BASF commands and apply restraints (DFIX, SIMU) to manage thermal parameters. Validate with R-factor convergence (<5%) .

Q. How does proton transfer in supramolecular assemblies affect coordination chemistry applications?

- Methodological Answer: The hydroxyl group can deprotonate to form a carboxylate, enabling coordination with Cu²⁺ or Fe³⁺. Study via pH-dependent UV-Vis and cyclic voltammetry. For example, [Cu(dipic)₂]²⁻ complexes exhibit SOD-like activity (IC₅₀ ~0.5 μM) .

Q. What experimental and computational approaches validate molecular docking studies for this compound’s biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.